molecular formula C7H3BrF3NO2 B1331591 2-Bromo-4-(trifluoromethyl)nicotinic acid CAS No. 749875-15-8

2-Bromo-4-(trifluoromethyl)nicotinic acid

Cat. No. B1331591
CAS RN: 749875-15-8
M. Wt: 270 g/mol
InChI Key: CHJZDOUVZPWBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-4-(trifluoromethyl)nicotinic acid” is a chemical compound with the molecular formula C7H3BrF3NO2 . It belongs to the class of organic compounds known as trifluoromethylbenzenes . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of 2-(trifluoromethyl)nicotinic acid has been reported in previous literature . One of the representative synthetic methods is a cyclocondensation reaction starting from a compound derived from Vilsmeier salt . Ethyl 4,4,4-trifluoroacetoacetate can be condensed with this compound to produce 2-(trifluoromethyl)nicotinic acid .


Chemical Reactions Analysis

The regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which include 2-Bromo-4-(trifluoromethyl)nicotinic acid, are widely used in the agrochemical industry . They are primarily used to protect crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval . These products are used to treat various health conditions in animals .

Synthesis of HCV NS5B Polymerase Inhibitors

2-Bromo-4-(trifluoromethyl)nicotinic acid can be used to prepare pyridine carboxamides, which act as inhibitors of the HCV NS5B polymerase . This application is particularly relevant in the field of antiviral drug discovery .

Synthesis of CRAC Channel Inhibitors

This compound can also be used to synthesize pyrazole carboxanilides, which act as inhibitors of the Ca2+ release-activated Ca2+ (CRAC) channel . This application is important in the field of neurology and immunology, as CRAC channels play a key role in the activation of immune cells and neurons .

Material Synthesis

2-Bromo-4-(trifluoromethyl)nicotinic acid is also used in the synthesis of various materials. The unique properties of this compound make it a valuable tool in the development of new materials with improved performance.

Mechanism of Action

Target of Action

It is known to be a useful synthetic intermediate . It can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase . It can also be used to synthesize pyrazole-based carboxanilides as inhibitors of the Ca2+ release-activated Ca2+ (CRAC) channel .

Mode of Action

Its derivatives have shown inhibitory effects on hcv ns5b polymerase and the crac channel . These inhibitory effects are likely due to the compound’s interaction with these targets, leading to changes in their function.

Biochemical Pathways

Its derivatives have shown to inhibit hcv ns5b polymerase and the crac channel , suggesting that it may affect the viral replication pathway of Hepatitis C Virus and the calcium signaling pathway.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.24, indicating its lipophilicity . These properties suggest that the compound may have good bioavailability.

Result of Action

Its derivatives have shown inhibitory effects on hcv ns5b polymerase and the crac channel , suggesting that it may lead to the inhibition of viral replication in Hepatitis C and modulation of calcium signaling.

Action Environment

It is known that the compound is soluble , suggesting that its action may be influenced by the solvent environment

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJZDOUVZPWBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650498
Record name 2-Bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethyl)nicotinic acid

CAS RN

749875-15-8
Record name 2-Bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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